![molecular formula C11H23NO2 B13451694 [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine CAS No. 1001024-21-0](/img/structure/B13451694.png)
[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine: is an organic compound with the molecular formula C11H23NO2 It contains a cyclohexyl ring substituted with a methanamine group and a 2,2-dimethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethanamine with 2,2-dimethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form for industrial applications.
Chemical Reactions Analysis
Types of Reactions: [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The methanamine group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the mechanisms of enzyme catalysis and inhibition.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism of action of [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, modulating their activity and affecting metabolic pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Cyclohexylmethanamine: Lacks the 2,2-dimethoxyethyl side chain, resulting in different chemical properties and reactivity.
2,2-Dimethoxyethylamine: Lacks the cyclohexyl ring, leading to variations in its biological activity and applications.
Uniqueness: The presence of both the cyclohexyl ring and the 2,2-dimethoxyethyl side chain in [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine imparts unique chemical and biological properties. This combination allows for diverse applications and makes the compound a valuable tool in scientific research.
Properties
CAS No. |
1001024-21-0 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
[1-(2,2-dimethoxyethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C11H23NO2/c1-13-10(14-2)8-11(9-12)6-4-3-5-7-11/h10H,3-9,12H2,1-2H3 |
InChI Key |
XZNXZNOLIRYPKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1(CCCCC1)CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


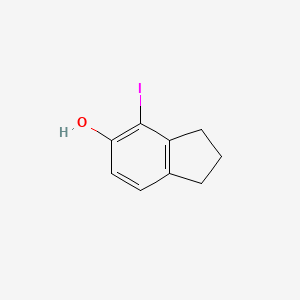
![2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid](/img/structure/B13451626.png)
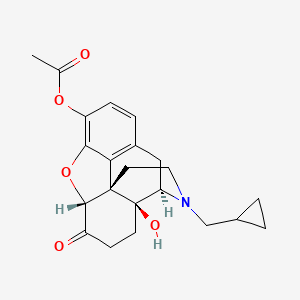
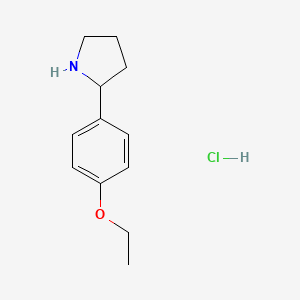
![6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451638.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
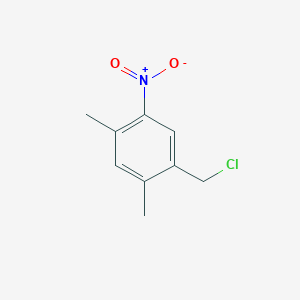
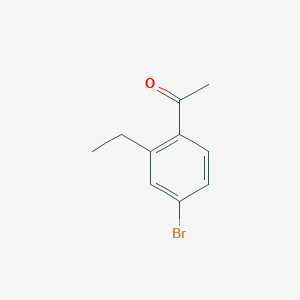
![N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide](/img/structure/B13451665.png)
![(2r,3r,4s,5s,6r)-2-[1,7-Bis(4-hydroxyphenyl)heptan-3-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451670.png)
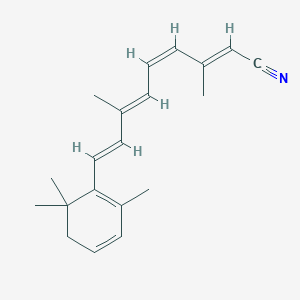
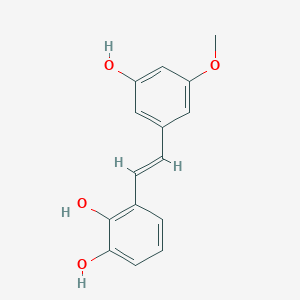
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)

